molecular formula C22H22N2O5 B214549 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

Cat. No. B214549
M. Wt: 394.4 g/mol
InChI Key: NVWMUDKPRLISCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CUDC-305 and is a small molecule inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2.

Mechanism of Action

The mechanism of action of 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile involves the inhibition of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2. Histone deacetylase is an enzyme that regulates gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Epidermal growth factor receptor and human epidermal growth factor receptor 2 are both cell surface receptors that are involved in cell growth and division. Inhibition of these receptors can lead to the inhibition of cancer cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile include the inhibition of cancer cell growth and division, as well as the inhibition of inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile in lab experiments include its potential anticancer and anti-inflammatory properties, as well as its ability to induce apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research involving 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile. These include further studies on its potential use in cancer treatment, as well as its potential use in treating other diseases such as rheumatoid arthritis. There is also a need for further research to fully understand its mechanism of action and potential toxicity. Additionally, there is potential for the development of new compounds based on the structure of 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile that may have even greater potential for use in scientific research.

Synthesis Methods

The synthesis method of 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile involves the reaction of 3,4-dimethoxyphenyl acetic acid with 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding ester. The ester is then reacted with 3-hydroxy-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid to form the corresponding amide. Finally, the amide is reacted with butanenitrile to form the desired compound.

Scientific Research Applications

The potential applications of 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile in scientific research are vast. This compound has been found to have anticancer properties and has been studied extensively for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

4-[3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]butanenitrile

InChI

InChI=1S/C22H22N2O5/c1-28-19-10-9-15(13-20(19)29-2)18(25)14-22(27)16-7-3-4-8-17(16)24(21(22)26)12-6-5-11-23/h3-4,7-10,13,27H,5-6,12,14H2,1-2H3

InChI Key

NVWMUDKPRLISCB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O)OC

Origin of Product

United States

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